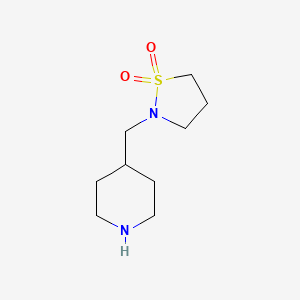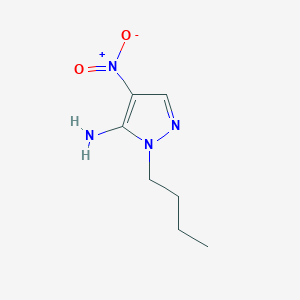
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide, also known as PTZD, is a chemical compound that has been studied for its potential applications in various scientific fields. PTZD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it has been proposed that 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide may act as a modulator of the GABAergic system, which is involved in the regulation of synaptic transmission in the brain. 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can modulate synaptic transmission and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide in lab experiments is its ability to modulate synaptic transmission, which makes it a useful tool for studying the mechanisms underlying various neurological disorders. Another advantage is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. However, one limitation of using 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide in lab experiments is its potential toxicity, which must be carefully evaluated.
Future Directions
There are many potential future directions for research on 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide and its potential toxicity.
Synthesis Methods
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can be synthesized through a two-step process involving the reaction of piperidine-4-carboxaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been used as a tool to study the binding of ligands to proteins. In neuroscience, 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been studied for its potential as a modulator of synaptic transmission.
properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-1-6-11(14)8-9-2-4-10-5-3-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFDAUWIJKEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)

![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)
![(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2682869.png)

![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)


![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)
